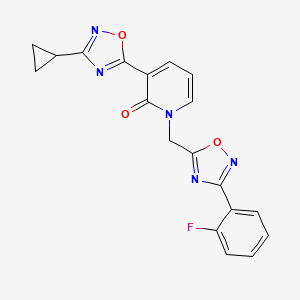
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione is a chemical compound with the molecular formula C11H8ClFO3 It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to an oxane-2,6-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione typically involves the reaction of 2-chloro-4-fluorophenol with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with a suitable nucleophile, such as an oxane derivative, under controlled conditions to yield the final product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can further optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxane-2,6-dione moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium hydride or potassium tert-butoxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures ranging from -20°C to 100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield anilines, while oxidation reactions can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, leading to the modulation of biochemical pathways. The oxane-2,6-dione moiety may also play a role in stabilizing the compound’s interaction with its targets, thereby enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorophenol: This compound shares the chloro and fluoro substituents but lacks the oxane-2,6-dione moiety.
2-Chloro-4-fluorotoluene: Similar in structure but with a toluene moiety instead of the oxane-2,6-dione.
Uniqueness
4-(2-Chloro-4-fluorophenyl)oxane-2,6-dione is unique due to the presence of both the chloro and fluoro substituents on the phenyl ring and the oxane-2,6-dione moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-(2-chloro-4-fluorophenyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO3/c12-9-5-7(13)1-2-8(9)6-3-10(14)16-11(15)4-6/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMVTAMGMRHYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B2448121.png)



![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)
![7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)


![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)
![1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2448139.png)
![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)
![2-{[4-(2,3-dimethylphenyl)piperazino]methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2448141.png)
